molecular formula C15H12ClNO3 B1415086 2-(3-Chlorobenzamido)-5-methylbenzoic acid CAS No. 1040084-50-1

2-(3-Chlorobenzamido)-5-methylbenzoic acid

Cat. No. B1415086
M. Wt: 289.71 g/mol
InChI Key: SFROREOFRBHSDU-UHFFFAOYSA-N
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Description

The compound “2-(3-Chlorobenzamido)acetic acid” is a related compound with the CAS Number: 57728-59-3 . Its molecular formula is C9H8ClNO3 .


Synthesis Analysis

There is a paper that describes the synthesis of a series of benzamides . The synthesis involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .


Chemical Reactions Analysis

In the synthesis of related compounds, methyl 2-(2-(4-chlorobenzamido)benzamido) alkanoates were used as the key intermediate for the preparation of dipeptide-coupled benzamides via azide and DCC coupling methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorobenzamido)acetic acid” are not well-documented .

Scientific Research Applications

Synthesis and Characterization

  • 2-(3-Chlorobenzamido)-5-methylbenzoic acid is involved in the synthesis of various chemical compounds, like Chloranthraniliprole, which is synthesized from 2-amino-3-methylbenzoic acid and other intermediates (Zheng Jian-hong, 2012).

Application in Analytical Chemistry

Anticancer Research

Antitumor Properties

  • Compounds synthesized from derivatives of 2-(3-Chlorobenzamido)-5-methylbenzoic acid have been explored for their antitumor properties. This research contributes to the ongoing search for effective cancer treatments (B. Li, 2014).

Safety And Hazards

The safety data sheet for a related compound, “2-(3-Chlorobenzamido)acetic acid”, indicates that it may be harmful if swallowed .

Future Directions

The future directions for research on these types of compounds could involve further investigation into their potential biological activities. For example, some benzamides have shown potent cytotoxic activity against certain cancer cell lines .

properties

IUPAC Name

2-[(3-chlorobenzoyl)amino]-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFROREOFRBHSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzamido)-5-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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